molecular formula C6H3BrCl2FN B1403846 6-Bromo-2,4-dichloro-3-fluoroaniline CAS No. 1360438-57-8

6-Bromo-2,4-dichloro-3-fluoroaniline

Cat. No.: B1403846
CAS No.: 1360438-57-8
M. Wt: 258.9 g/mol
InChI Key: BMJSXDVLJRTVSG-UHFFFAOYSA-N
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Description

6-Bromo-2,4-dichloro-3-fluoroaniline: is an organic compound with the molecular formula C6H3BrCl2FN and a molecular weight of 258.9 g/mol . This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to an aniline ring, making it a halogenated aromatic amine. It is used in various chemical synthesis processes and has applications in scientific research.

Mechanism of Action

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Bromo-2,4-dichloro-3-fluoroaniline . For example, factors such as pH and temperature can affect the compound’s stability and its interactions with targets. Additionally, the presence of other compounds can influence its efficacy through competitive or noncompetitive interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 6-Bromo-2,4-dichloro-3-fluoroaniline typically involves the halogenation of aniline derivatives. One common method includes the diazotization of 3,5-dichloro-4-fluoroaniline followed by a Sandmeyer reaction with cuprous bromide in hydrobromic acid . The reaction conditions often involve heating to temperatures between 100-130°C to facilitate the bromination process.

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

6-Bromo-2,4-dichloro-3-fluoroaniline undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro compounds or reduced to form corresponding amines.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed:

    Substitution Products: Depending on the substituent introduced, various derivatives of this compound can be formed.

    Oxidation Products: Nitro derivatives are common products of oxidation reactions.

    Reduction Products: Amines are typically formed from reduction reactions.

Scientific Research Applications

6-Bromo-2,4-dichloro-3-fluoroaniline has several applications in scientific research, including:

Comparison with Similar Compounds

  • 2,6-Dibromo-4-fluoroaniline
  • 5-Bromo-1,3-dichloro-2-fluorobenzene
  • 2-Bromo-3-fluoroaniline

Comparison:

6-Bromo-2,4-dichloro-3-fluoroaniline is unique due to the specific arrangement of halogen atoms on the aniline ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, which can be leveraged in various chemical synthesis and research applications .

Properties

IUPAC Name

6-bromo-2,4-dichloro-3-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrCl2FN/c7-2-1-3(8)5(10)4(9)6(2)11/h1H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJSXDVLJRTVSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)N)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrCl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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